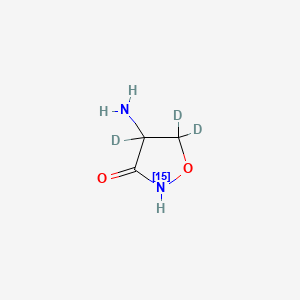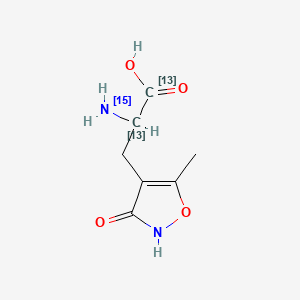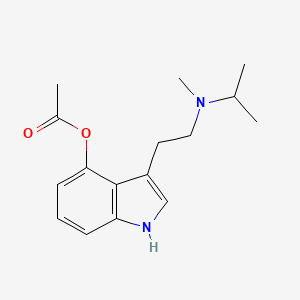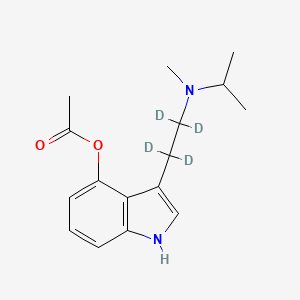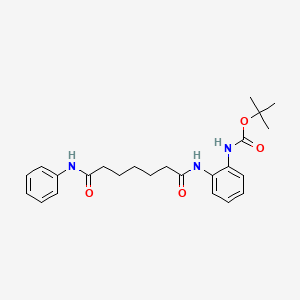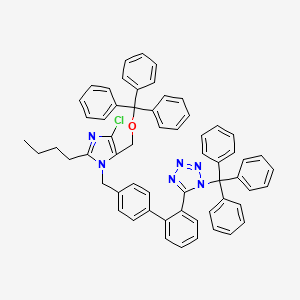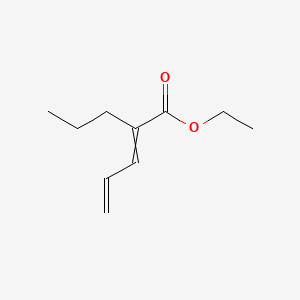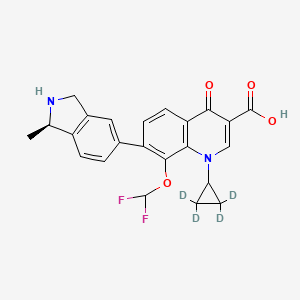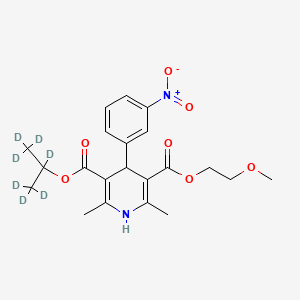
Nimodipine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nimodipine-d7 is a labelled dihydropyridine calcium channel blocker . It is used as an internal standard for the quantification of nimodipine . It is selective for Cav1.2 over Cav1.3 channels . This compound is the deuterium labeled Nimodipine .
Synthesis Analysis
The synthesis of Nimodipine involves the cyclizing Michael addition . A study has shown that the solubility of nimodipine can be enhanced through the preparation of Soluplus® dispersions .
Molecular Structure Analysis
Nimodipine is a dihydropyridine that is 1,4-dihydropyridine which is substituted by methyl groups at positions 2 and 6, a (2-methoxyethoxy)carbonyl group at position 3, a m-nitrophenyl group at position 4, and an isopropoxycarbonyl group at position 5 .
Chemical Reactions Analysis
Nimodipine undergoes degradation through photolysis, acidic and alkaline hydrolysis . The drug follows a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .
Physical And Chemical Properties Analysis
Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker . It is a fat-soluble drug that can cross the blood-brain barrier and act selectively at target neurons and blood vessels in the brain .
Applications De Recherche Scientifique
Études sur la neuroprotection
La nimodipine est connue pour ses effets neuroprotecteurs, en particulier dans la prise en charge de l'hémorragie sous-arachnoïdienne (HSA) aneurysmale pour prévenir les vasospasmes cérébraux . Nimodipine-d7 pourrait être utilisé dans la recherche pour suivre la distribution et le métabolisme de la nimodipine dans le cerveau ou pour étudier son mécanisme neuroprotecteur.
Recherche sur les systèmes d'administration de médicaments
La recherche sur les formulations à libération prolongée, comme EG-1962 qui utilise la nimodipine, pourrait bénéficier de l'utilisation de this compound pour suivre la libération et la distribution du médicament dans le système .
Recherche sur l'AVC et les lésions cérébrales traumatiques (LCT)
La nimodipine a été étudiée pour ses avantages potentiels dans le traitement des symptômes liés aux LCT et à l'AVC . L'utilisation de this compound pourrait aider les chercheurs à comprendre comment le médicament interagit avec les taux métaboliques cérébraux modifiés lors de ces conditions.
Mécanisme D'action
Target of Action
Nimodipine-d7, a deuterium-labeled variant of Nimodipine, primarily targets vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for smooth muscle contraction .
Mode of Action
This compound acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, this compound exhibits greater effects on cerebral circulation than on peripheral circulation .
Biochemical Pathways
This compound affects the calcium ion signaling pathway, which is crucial for various cellular functions. By inhibiting calcium influx, it prevents the contraction of vascular smooth muscle cells, leading to vasodilation . Furthermore, it has been suggested that Nimodipine can regulate T cell response through the p38–MAPK pathway signaling .
Pharmacokinetics
Nimodipine, the non-deuterated form, is known to be extensively metabolized in the liver via the cyp3a4 enzyme and undergoes first-pass metabolism . It is excreted in urine and feces, and its elimination half-life is between 1 to 2 hours . The bioavailability of Nimodipine is increased in patients with cirrhosis, and its peak serum concentration is reached approximately 1 hour after administration .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of calcium-dependent smooth muscle contraction, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which can improve neurological outcomes in certain conditions . In addition, Nimodipine has been found to have neuroprotective and neuroregenerative effects in certain model systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been observed that Nimodipine’s neuroprotective effect varies under different stress conditions. In a study, the cytotoxicity of ethanol and osmotic stress was significantly reduced with Nimodipine pretreatment, while it had no influence on hypoxia-induced cytotoxicity . This suggests that the cellular environment and specific stressors can impact the effectiveness of this compound.
Safety and Hazards
Orientations Futures
Research on the neuroprotective effects of nimodipine has shown that it can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Furthermore, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome .
Analyse Biochimique
Biochemical Properties
Nimodipine-d7, like its non-deuterated counterpart, is an inhibitor of L-type voltage-gated calcium (Ca v) channels . It is selective for Ca v 1.2 over Ca v 1.3 channels . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Cellular Effects
This compound has been shown to have neuroprotective effects in various models . It has direct effects on neurons, as well as influences on both microglia and astrocytes . It has been observed to inhibit contractions induced by potassium in isolated rabbit aortic strips . Furthermore, it has been shown to increase cerebral blood flow in anesthetized dogs when administered sublingually .
Molecular Mechanism
This compound acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It has also been associated with the activation of AKT and CREB signaling pathways, which are involved in cell survival and gene expression .
Temporal Effects in Laboratory Settings
This compound has been shown to have time-dependent neuroprotective effects in laboratory settings . For instance, in excitotoxically lesioned organotypic hippocampal slice cultures, Nimodipine was protective when pre-incubated for 4 hours or co-applied with NMDA .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, studies on Nimodipine have shown that its effects can vary with different dosages . For instance, Nimodipine has been found to decrease necrosis of hippocampal CA1 pyramidal neurons and reduce increases in spontaneous movement and contralateral circling in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion .
Metabolic Pathways
Nimodipine, the non-deuterated counterpart, is known to interact with L-type voltage-gated calcium channels, influencing calcium influx and thus affecting various cellular processes .
Transport and Distribution
Studies on the transport and distribution of this compound are limited. Research on Nimodipine has shown that it is rapidly absorbed and reaches the maximum plasma concentration in approximately 5 minutes after intraocular administration . It has been found to be distributed more in the lung, spleen, and brain tissues, and less in the kidney .
Propriétés
IUPAC Name |
5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGMCDKSXEBJQ-QLWPOVNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


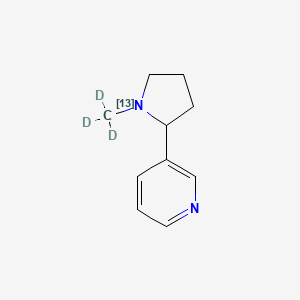
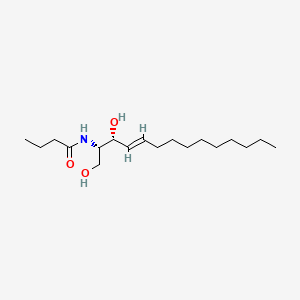
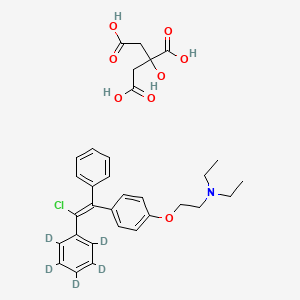
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
